CID 45120394
Description
CID 45120394 (Chemical Identifier 45120394) is a chemical compound structurally characterized by its unique molecular framework, as inferred from its isolation and analysis via vacuum distillation and gas chromatography-mass spectrometry (GC-MS) (Figure 1C, D) . The compound is isolated from fractions of vacuum-distilled Citrus essential oil (CIEO), with its concentration varying across distillation phases (Figure 1D) . Its applications are hypothesized to align with bioactive compounds in similar studies, such as substrates, inhibitors, or natural derivatives (e.g., oscillatoxin analogs in ) .
Properties
Molecular Formula |
C6H10OSi |
|---|---|
Molecular Weight |
126.23 g/mol |
InChI |
InChI=1S/C6H10OSi/c1-5-3-8-4-6(5,2)7-5/h3-4H2,1-2H3 |
InChI Key |
ZYRTZSUKWMECJF-UHFFFAOYSA-N |
Canonical SMILES |
CC12C[Si]CC1(O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 45120394 involves specific synthetic routes and reaction conditions. The preparation methods typically include controlled temperature and pressure conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to produce the compound efficiently.
Chemical Reactions Analysis
CID 45120394 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the transformation of the compound into desired products. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
CID 45120394 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in studies related to cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 45120394 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 45120394 is compared below with structurally or functionally related compounds, focusing on molecular attributes, analytical data, and biological relevance.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings from Comparative Analysis
Structural Complexity: this compound is less structurally characterized than oscillatoxin derivatives (e.g., CID 101283546), which feature lactone rings and methyl groups critical for cytotoxicity . In contrast, this compound’s isolation from Citrus suggests terpenoid-like properties, akin to betulin derivatives (CID 10153267) but lacking explicit caffeoyl modifications .
Analytical Differentiation: Unlike taurocholic acid (CID 6675), which is identified via LC-MS and NMR, this compound relies on GC-MS and CID fragmentation patterns for identification, similar to ginsenoside analysis in .
Oscillatoxin D (CID 101283546), however, demonstrates direct cytotoxicity, highlighting divergent applications .
Synthetic and Natural Sources :
- This compound is derived from natural sources (CIEO), whereas compounds like 3-O-caffeoyl betulin (CID 10153267) may involve semi-synthetic modification, reflecting differences in isolation and functionalization strategies .
Methodological Considerations
- Mass Spectrometry: this compound’s characterization likely mirrors protocols in , where CID-MS/MS differentiates isomers via fragmentation pathways (e.g., ginsenoside Rf vs. F11) .
- Chromatography: Fractional distillation data (Figure 1D) suggest volatility comparable to monoterpenes, contrasting with less volatile bile acids (CID 6675) analyzed via HPLC .
Q & A
How can researchers formulate a focused and measurable research question for studying CID 45120394?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. Ensure specificity in variables (e.g., reaction conditions, biological targets) and measurable outcomes (e.g., yield, efficacy metrics) .
Q. What methodologies are recommended for conducting a systematic literature review on this compound?
Use databases like PubMed and SciFinder with controlled vocabulary (e.g., MeSH terms) and Boolean operators. Follow PRISMA guidelines for screening and data extraction, documenting inclusion/exclusion criteria to address publication bias .
Q. How to design ethical and reproducible experiments for synthesizing this compound?
Include detailed protocols for synthesis (e.g., solvent systems, catalysts) and characterization (e.g., NMR, HPLC). Adhere to ethical guidelines by disclosing safety protocols and obtaining institutional approvals. Reproducibility requires documenting batch-specific variables (e.g., temperature gradients) .
Q. What are effective data collection instruments for studying this compound’s biochemical interactions?
Use validated tools like fluorescence assays, SPR (Surface Plasmon Resonance), or computational docking simulations. Pre-test instruments with control compounds to ensure sensitivity and specificity. Avoid jargon in survey-based studies (e.g., toxicity questionnaires) .
Q. How to ensure proper citation practices when referencing prior studies on this compound?
Q. How to resolve contradictions in experimental data related to this compound’s pharmacokinetic properties?
Perform meta-analysis using tools like RevMan to assess heterogeneity. Replicate studies under standardized conditions (e.g., pH, temperature) and apply sensitivity analysis to identify confounding variables (e.g., enzyme degradation rates) .
Q. What strategies optimize experimental design for multi-variable studies on this compound?
Use factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between variables (e.g., concentration, temperature). Define critical milestones (e.g., purity thresholds) and allocate tasks across interdisciplinary teams (e.g., synthetic chemists, bioassay specialists) .
Q. How to ensure reproducibility in large-scale synthesis of this compound?
Document batch-to-batch variability (e.g., impurity profiles) using QC/QA protocols. Share raw data (e.g., chromatograms) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to predict efficacy thresholds. Validate models using k-fold cross-validation and report confidence intervals for IC50 values .
Q. How to integrate cross-disciplinary data (e.g., genomic and structural data) in this compound research?
Use aggregation tools (e.g., KNIME, Galaxy) to merge datasets. Apply ontology frameworks (e.g., ChEBI, PubChem) for semantic consistency. Contextualize findings using systems biology approaches (e.g., pathway enrichment analysis) .
Methodological Notes
- Data Contradictions : Address discrepancies by re-evaluating experimental conditions (e.g., solvent purity) and applying Bland-Altman plots for method comparison .
- Ethical Compliance : Include IRB approvals and conflict-of-interest disclosures in manuscripts .
- Replicability : Publish step-by-step protocols on platforms like Protocols.io to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
